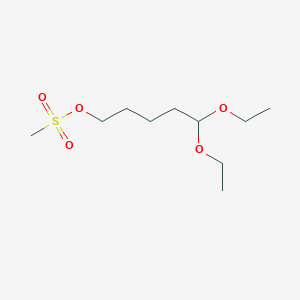

5,5-Diethoxy-1-(methylsulfonyloxy)pentane

説明

BenchChem offers high-quality 5,5-Diethoxy-1-(methylsulfonyloxy)pentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Diethoxy-1-(methylsulfonyloxy)pentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5,5-diethoxypentyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5S/c1-4-13-10(14-5-2)8-6-7-9-15-16(3,11)12/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQDXUHOGXVKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCOS(=O)(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611772 | |

| Record name | 5,5-Diethoxypentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202577-28-4 | |

| Record name | 5,5-Diethoxypentyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Comprehensive Guide to the Synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane

Abstract

This technical guide provides a detailed protocol and theoretical framework for the synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane from its corresponding primary alcohol, 5,5-diethoxypentan-1-ol. The conversion of an alcohol's hydroxyl group into a methanesulfonate (mesylate) ester is a pivotal transformation in organic synthesis, rendering it an excellent leaving group for subsequent nucleophilic substitution and elimination reactions.[1] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure a reliable and reproducible synthesis.

Introduction: The Strategic Importance of Mesylation

In multi-step organic synthesis, particularly within the pharmaceutical industry, the ability to selectively and efficiently convert a functional group is paramount. Alcohols, while ubiquitous, possess a hydroxyl (-OH) group that is a notoriously poor leaving group due to the high basicity of the hydroxide ion (HO⁻).[1] Mesylation addresses this fundamental challenge by transforming the -OH group into a methanesulfonate (-OMs) group. The resulting mesylate is an excellent leaving group because its conjugate acid, methanesulfonic acid, is very strong, making the mesylate anion a stable, non-basic species.

The target molecule, 5,5-Diethoxy-1-(methylsulfonyloxy)pentane (CAS 202577-28-4), is a valuable intermediate.[2] The acetal moiety provides protection for a terminal aldehyde, while the newly installed mesylate at the opposite end of the C5 chain offers a reactive site for introducing a wide array of nucleophiles. This bifunctional nature makes it a versatile building block for more complex molecular architectures.

This guide will detail a standard and highly effective procedure using methanesulfonyl chloride (MsCl) and a tertiary amine base, such as triethylamine (Et₃N), in an aprotic solvent.

Reaction Mechanism and Rationale

The mesylation of an alcohol proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The alcohol acts as the nucleophile. The reaction is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid (HCl) byproduct.

Mechanistic Steps

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 5,5-diethoxypentan-1-ol attacks the electrophilic sulfur atom of methanesulfonyl chloride.

-

Intermediate Formation: This forms a protonated intermediate.

-

Deprotonation: Triethylamine (or another amine base) deprotonates the intermediate, yielding the final mesylate ester and triethylammonium chloride.[3]

This process occurs with retention of configuration at the carbon atom bearing the oxygen, as the C-O bond is not broken during the reaction.[1]

Caption: General mechanism for the mesylation of an alcohol.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. Adherence to stoichiometry, temperature control, and anhydrous conditions are critical for achieving a high yield and purity.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Equivalents |

| 5,5-Diethoxypentan-1-ol | C₉H₂₀O₃ | 176.25[4] | ~0.95 g/mL | 5.00 g | 28.37 | 1.0 |

| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 1.48 g/mL | 2.9 mL | 37.45 | 1.3 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL | 5.9 mL | 42.55 | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 100 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | HCl | - | 1 M | ~50 mL | - | - |

| Sat. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | - | Saturated | ~50 mL | - | - |

| Brine (Sat. NaCl) | NaCl | - | Saturated | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | - | - | ~5 g | - | - |

Step-by-Step Synthesis Workflow

The entire process, from reaction setup to purification, is outlined below.

Caption: Step-by-step workflow for the synthesis of the target mesylate.

Detailed Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5,5-diethoxypentan-1-ol (5.00 g, 28.37 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Base Addition: Add triethylamine (5.9 mL, 42.55 mmol) to the solution.

-

Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.

-

Mesylation: Slowly add methanesulfonyl chloride (2.9 mL, 37.45 mmol) dropwise via syringe over approximately 15-20 minutes. Ensure the internal temperature does not rise significantly. A white precipitate (triethylammonium chloride) will form.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 30:70 mixture of ethyl acetate:hexanes. The product mesylate will be less polar (higher Rf value) than the starting alcohol.

-

Quenching and Workup: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel containing 100 mL of cold deionized water.

-

Wash the organic layer sequentially with:

-

Rationale: The acidic wash protonates the triethylamine base, forming a water-soluble salt that partitions into the aqueous layer. The bicarbonate wash neutralizes both the excess HCl from the wash and any trace acidity from the reaction. Mesylates are generally stable to brief aqueous workups.[7]

-

-

Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator. The product, 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, should be obtained as a clear, pale-yellow oil.[6] The product is often pure enough for subsequent steps without further purification.[8]

Product Characterization

Confirming the identity and purity of the synthesized mesylate is crucial. The following are expected spectroscopic data points.

| Analysis | Expected Results for 5,5-Diethoxy-1-(methylsulfonyloxy)pentane |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.48 (t, 1H, -CH(OEt)₂), δ ~4.22 (t, 2H, -CH₂OMs), δ ~3.65 (q, 2H, -OCH₂CH₃), δ ~3.48 (q, 2H, -OCH₂CH₃), δ ~3.00 (s, 3H, -SO₂CH₃), δ ~1.80-1.45 (m, 6H, alkyl chain), δ ~1.21 (t, 6H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~102.5 (-CH(OEt)₂), δ ~69.9 (-CH₂OMs), δ ~61.5 (-OCH₂CH₃), δ ~37.2 (-SO₂CH₃), δ ~32.0, ~28.5, ~22.0 (alkyl chain carbons), δ ~15.3 (-OCH₂CH₃). |

| FT-IR (neat, cm⁻¹) | ~2970-2880 (C-H stretch), ~1350 & ~1175 (asymmetric and symmetric S=O stretch of sulfonate ester), ~970 (S-O stretch). |

Safety and Handling Considerations

-

Methanesulfonyl Chloride (MsCl): MsCl is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water. Always handle MsCl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Triethylamine (Et₃N): Triethylamine is flammable and has a strong, unpleasant odor. It can cause severe skin and eye irritation. Handle in a fume hood.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

-

Alkyl Mesylates: The product, 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, is an alkylating agent. Alkyl mesylates are potentially genotoxic and should be handled with care.[9][10] Avoid inhalation and direct contact. All waste containing mesylates should be disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion

The conversion of 5,5-diethoxypentan-1-ol to its corresponding mesylate is a robust and reliable synthetic procedure. By carefully controlling the reaction conditions, particularly temperature, and performing a meticulous aqueous workup, 5,5-Diethoxy-1-(methylsulfonyloxy)pentane can be synthesized in high yield and purity. This versatile intermediate serves as a valuable precursor for further functionalization, making this protocol a cornerstone for synthetic campaigns requiring the activation of a primary alcohol.

References

- Sumitomo Chemical. (n.d.). Water-Solvent Method For Tosylation and Mesylation. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGAh7WPfDzppWxUGK-LnoLb3yLhMx2NEAJda239ml3Pek789JhIeUylanHnQAB7-6ms0pbJSTJDwLXIKpjisaW4RfA0HOsSOCuaExeY9qMf0Rs0g8FJvex3m8YaCACsPxrY5vB7cAiXqazvfDDwVjgTFrmiY7uinwEyEJLFrQhIcwNF51ePkBxrkas7mkuuue_TtsW4Onf

- Organic Chemistry Portal. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcXPUCp8SNUJ0qjQeLs3xcIj-PhCAflhaNQfPoWT8JKR9uGFc26CncYvk0_KWESwO1bwEe1uFQCD_AJAns-zVW8m5CMerqHKGVexCdS4ds2DbGqMXDQQNWX_idbHAAcDoo_2TVXW_raaytVNAoyUlQsk2Gdgo=

- Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbrGUfhHqKfcvwUQlIzAqNUJNIaQypHKq2iLyuAm5-y60EWmyona-djv-mwFOZclfteneaciDrP8TaQY4GDq6rqC86jge_jTyaYUaLKUCWpgFIDLN11FBqiVKnxP055V5-c0qI6hbvjqzIM9bbuUMr4tnuWUfavFzmLb_ahQ==

- Tanaka, H., et al. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry (RSC Publishing). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhphwHgOA1fQTHc-CJpsnKuSqFDBihrpZmRcamjDg6txzb9emz0jhP4_cQhngKAYsNfrx9xeLq_QI4vI40ZbH-7Sl8vE_MpiLDfKi8nNGGrpKPI7JqQHGEI3C0pdum1bYso0Q8A9ZXBIxQAeUea2O3cyyRxuUKL2taLA==

- Tanaka, H., et al. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8S1JwOmRLeBSpicpYlDN01RNq9YyTZWecpx053_FDnAN728lwtNuUvMMvlTv99TsMbxfYA9WnimyD1zsU4xc9PIqB7swLGSCVJyxp7LxxRpOXrcvcJNGrxbQ8IDZpIDO6uV2c6dfA2A31dHmvX2z4d5M0fGJzfq6ZP0HCnwH1b_CR8o-j8alV2-Oh6m4v0IXWODmbR1j5Kh0nZNlfSQrWubsVGhKvDbxS3fxWq0bW8OVp_FeKXCFCCLLe6wcUVB99KY4M9XlCWG91En2VYJY9SqFinNTEAX9O9g==

- Snodin, D. J. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? PubMed. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtskLkgtRyD_kDxWzZqYNAHVei7WH38tQaN79ck1VD4C7ZplmTFfd2oDtKZXX8A-UDjScKvuJlTuKnstdhiyiGdBOxkRwpu0aGrLrgn_cKWcOoF7z68o5ViURezYrG5o5sBNo_

- Reddit r/Chempros. (2019). Aqueous workup for mesylates. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4nSQmiP8NBe5_SgkGDvN4Q78W0JPnXH6cKIJkuF8VqmOc8X8EL6MzzWfeeO3VqGOxMlnbaIZjD96qsHYhIvYLqSXOG_ZNB2PVSfF1aGCtvp1F3jow81ptgE-awUZe-QpXK7N-9EBzCP26UzKkmteW0-S_T7kdMAeRGsXH63sGx_ietFhI0MqULX8=

- Organic Syntheses. (n.d.). Procedure 10. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqw1wGD49e9Pf6fkkNiXKWj2qjqWwBA18bAT5-v0IUDVzrI1JgDbWcJuMlO5IPEF75WVSm6E7egEene3Sbc3HnBTlzaHhq5J7e_NXbjPsRPG06Kl9uCwJkv1uqLJan9mmj7x8Y

- Organic Syntheses. (n.d.). Procedure 10. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqw1wGD49e9Pf6fkkNiXKWj2qjqWwBA18bAT5-v0IUDVzrI1JgDbWcJuMlO5IPEF75WVSm6E7egEene3Sbc3HnBTlzaHhq5J7e_NXbjPsRPG06Kl9uCwJkv1uqLJan9mmj7x8Y

- ResearchGate. (n.d.). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? | Request PDF. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRaJPSZFWYDLNfCdFalE9VKTBZACM_H4UrWoGqHNB_iguXoFewLgd6pfftATwAWZQzSrdOGXw99vqkd5_stcaZuFh7_mp9G3AEoqWabITfztHkDuesyZt1521AdND2p-gZ3Q2GoxkoaSnKjptQIilOfIHW6PKKs6vbHNsfauHcYOHtwuIdCxywDnzSZET3N0UuX_tymaTbI-DGZiX_LhKbxpO6aRKPp1_-PqZICfyF45eiQycgMdwa4XhQh82cTtvAZpcXcjNHk6jx332jvQ==

- Huicheng Biotech. (n.d.). 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Ne3GiiicTvaY9qlkDFj-0d6aBKJOZbJ7QE3SfUMPtbuatofvkMSTF_vnlJ0M6U4KlfCrH6SzWTyzOIXz63ADb_I78k-CDT5tV2I2mNpxQbbGNKoDYnMKhVZCi-iLsWU7SyK9NVBWVXU=

- Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0e5-dAbbrES6ld5ouF-atWZpkSPdJRrkGkpkUAEzhoTgc4hI4pco0JZjMa1HrJLmQhqlQR7Fz_VXGzgAfuRqdOwj-YNAglDHWZOgPW_reZArB9EjYA-9nmNsjlchVjl8iNhp1gj4EqJ1G48EYrM0kwzbjOB8Ln4Uaz7piSu0vYTEs-FNA

- ECHEMI. (n.d.). Mesylate Synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpc5XJhISHVUSycbwh4RZ5pv6QQJlUrZ4rr_5aCHUleg2-Z3E2A7qAQkpJ_HzT4YM-dE_6gbLvw-7psWZBQxmC0sisgsUh6tTOQX6Jva3w4O-UfIaaArH7pUyAa0pfvDdKVKanWK3tv_qvgtC-9c1N8r4_Zt6Z_3nqY2GIYyHOhPgEbx-V

- ECHEMI. (n.d.). Mesylate Synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpc5XJhISHVUSycbwh4RZ5pv6QQJlUrZ4rr_5aCHUleg2-Z3E2A7qAQkpJ_HzT4YM-dE_6gbLvw-7psWZBQxmC0sisgsUh6tTOQX6Jva3w4O-UfIaaArH7pUyAa0pfvDdKVKanWK3tv_qvgtC-9c1N8r4_Zt6Z_3nqY2GIYyHOhPgEbx-V

- CymitQuimica. (n.d.). 5,5-Diethoxypentan-1-ol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC0PH1KVHTmCHAdgRMT8hVZf72oMf9uI66grQky-MvnHv9k6195nNYpSXMBOP9q98fj1JR4vEexii_yBlDg7B5jNTE4_PPxX6mwn5x8fmwBPLgOMrtyTYLN012wlKaUmWSrgq481hnAC0zxZoFpqzc6CGaRDNDu5VIdIxI5xrr

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 5,5-Diethoxy-1-(methylsulfonyloxy)pentane_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. 5,5-Diethoxypentan-1-ol | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,5-Diethoxy-1-(methylsulfonyloxy)pentane

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane (CAS Number: 202577-28-4), a key intermediate in synthetic organic chemistry. This document delves into its synthesis, underlying chemical principles, and significant applications in the field of drug discovery, with a particular focus on the development of therapeutic agents.

Introduction and Significance

5,5-Diethoxy-1-(methylsulfonyloxy)pentane is a bifunctional molecule featuring a terminal mesylate group and a protected aldehyde in the form of a diethyl acetal. The mesylate moiety serves as an excellent leaving group in nucleophilic substitution reactions, while the acetal provides a stable protecting group for a carbonyl functionality, which can be deprotected under acidic conditions. This unique combination of functional groups makes it a valuable building block in multi-step organic syntheses.

Its primary significance lies in its utility as a precursor for the synthesis of modified carbohydrate mimics, particularly N-alkylated deoxynojirimycin (DNJ) derivatives.[1][2] DNJ and its analogues are potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes.[2] Consequently, these compounds are of great interest in the development of therapeutics for metabolic disorders such as diabetes and lysosomal storage diseases like Gaucher's disease.[2] The title compound provides a five-carbon linker that can be used to attach various side chains to the nitrogen atom of the deoxynojirimycin core, enabling the exploration of structure-activity relationships and the optimization of drug candidates.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is presented in the table below.

| Property | Value | Source |

| CAS Number | 202577-28-4 | [1][5] |

| Molecular Formula | C10H22O5S | [5][6] |

| Molecular Weight | 254.34 g/mol | [6] |

| Synonyms | 5,5-Diethoxy-1-pentanol 1-methanesulfonate | [1][5] |

| Appearance | Expected to be a colorless to pale yellow oil | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

Synthesis and Mechanism

The synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is achieved through a straightforward and high-yielding mesylation of its corresponding alcohol precursor, 5,5-Diethoxypentan-1-ol.

Synthetic Scheme

The overall synthetic transformation is depicted below:

Reaction Mechanism

The mesylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct. The reaction follows an SN2 pathway at the sulfur atom.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane.

Materials:

-

Methanesulfonyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 5,5-Diethoxypentan-1-ol in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.[9]

-

Quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet and a quartet), the methylene protons of the pentane chain, and a singlet for the methyl group of the mesylate. The methylene protons adjacent to the mesylate group will be the most downfield shifted.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon atom attached to the mesylate group will be significantly downfield shifted. As a reference, the ¹³C NMR of a similar compound, (S)-(+)-1,1-diethoxy-3-methylpentane, shows signals for the diethoxy group carbons around 15, 60, and 103 ppm.[10]

-

IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the sulfonate group (S=O stretching) around 1350 cm⁻¹ and 1175 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ will confirm the complete conversion of the starting alcohol.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M+) or, more likely, peaks corresponding to characteristic fragmentation patterns, such as the loss of the mesylate group or an ethoxy group.

Application in Drug Discovery: Synthesis of Deoxynojirimycin Derivatives

As previously mentioned, a significant application of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is in the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives.[1] In this context, the mesylate acts as an electrophile that is readily displaced by the nucleophilic secondary amine of the deoxynojirimycin core.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a DNJ derivative using the title compound.

This synthetic route allows for the introduction of a five-carbon chain with a terminal aldehyde (after deprotection) onto the DNJ scaffold. This aldehyde can then be further functionalized, for example, through reductive amination, to introduce additional diversity into the final drug candidates.

Hazard and Safety Information

-

Alkylating Agent: Alkyl mesylates are potent alkylating agents and should be handled with extreme care.[11] They are considered to be potentially carcinogenic and mutagenic.

-

Irritant: The compound is likely to be an irritant to the eyes, skin, and respiratory tract.

-

Sensitizer: May cause sensitization by skin contact.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]

-

Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.[13]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air.

Conclusion

5,5-Diethoxy-1-(methylsulfonyloxy)pentane is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the presence of two key functional groups make it an important tool for organic chemists, particularly those working in the field of medicinal chemistry and drug development. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Reactions of alkyl mesylates with thiocyanate ion in aqueous solution. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved January 12, 2026, from [Link]

-

Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. (n.d.). Retrieved January 12, 2026, from [Link]

-

Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

CAS No : 18545-17-0 | Product Name : 5,5-Diethoxypentan-1-ol | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

-

5,5-DIETHOXY-1-(METHYLSULFONYLOXY)PENTANE CAS#: 202577-28-4 • ChemWhat. (n.d.). Retrieved January 12, 2026, from [Link]

-

CAS No : 202577-28-4 | Product Name : 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. (n.d.). Retrieved January 12, 2026, from [Link]

-

SAFETY DATA SHEET Section 1. Identification Section 2. Hazards identification. (2024, February 7). Retrieved January 12, 2026, from [Link]

-

Synthesis of 5-epi-deoxynojirimycin from methyl α-D-glucoside - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]

-

Safety Data Sheet - Clariant. (2017, April 24). Retrieved January 12, 2026, from [Link]

-

Material Safety Data Sheet - Ammonium hexachloroplatinate(IV), 99.999% - Cole-Parmer. (n.d.). Retrieved January 12, 2026, from [Link]

-

Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

-

5,5-DIETHOXYPENTAN-1-OL [18545-17-0] | Chemsigma. (n.d.). Retrieved January 12, 2026, from [Link]

-

5,5-Diethoxy-1-(methylsulfonyloxy)pentane_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. (n.d.). Retrieved January 12, 2026, from [Link]

-

A Short and Practical Synthesis of 1-Deoxynojirimycin - Semantic Scholar. (1991, June 1). Retrieved January 12, 2026, from [Link]

-

Synthesis of Alkylated Deoxynojirimycin and 1,5-Dideoxy-1,5-iminoxylitol Analogues: Polar Side-Chain Modification, Sulfonium and Selenonium Heteroatom Variants, Conformational Analysis, and Evaluation as Glycosidase Inhibitors | Request PDF - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

-

5,5-Diethoxypentan-1-amine | C9H21NO2 | CID 13115674 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

(S)-(+)-1,1-DIETHOXY-3-METHYLPENTANE - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 12, 2026, from [Link]

-

2-(Benzyloxy)-6,6-diethoxy-5-hydroxy-2-methylhexan-3-one - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review [mdpi.com]

- 3. A Short and Practical Synthesis of 1-Deoxynojirimycin | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 5,5-Diethoxypentan-1-ol | CymitQuimica [cymitquimica.com]

- 6. 5,5-Diethoxy-1-(methylsulfonyloxy)pentane_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 5,5-DIETHOXYPENTAN-1-OL [18545-17-0] | Chemsigma [chemsigma.com]

- 9. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. spectrabase.com [spectrabase.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. echemi.com [echemi.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. axalta.com [axalta.com]

"spectroscopic data (NMR, IR, MS) of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane"

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane

Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic analysis forms the bedrock of this characterization, providing a detailed fingerprint of a molecule's architecture. This guide offers a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 5,5-Diethoxy-1-(methylsulfonyloxy)pentane.

This compound, with the molecular formula C₁₀H₂₂O₅S and a molecular weight of 254.34 g/mol , incorporates two critical functional groups: a diethyl acetal and a methylsulfonate (mesylate) ester[1]. The acetal serves as a protecting group for an aldehyde, while the mesylate is an excellent leaving group, making this molecule a potentially valuable intermediate in organic synthesis. Understanding its spectroscopic signature is essential for verifying its identity, assessing its purity, and predicting its reactivity. This document is intended for researchers and scientists who require a deep, mechanistically-grounded understanding of how spectroscopic data correlates with molecular structure.

Molecular Structure & Spectroscopic Assignment Framework

To effectively interpret the spectroscopic data, we must first dissect the molecule's structure into its constituent proton and carbon environments. The diagram below illustrates the unique chemical environments within 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, which will be the basis for our spectral assignments.

Caption: Labeled structure of the target molecule for NMR correlation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The key parameters are chemical shift (δ), which indicates the proton's environment; integration, which reveals the relative number of protons generating a signal; and splitting (multiplicity), which describes the number of neighboring protons.[2][3][4]

Experimental Protocol (Typical)

A sample of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane (~5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz or 500 MHz spectrometer, recording 16-32 scans to ensure a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum: Interpretation and Analysis

Based on the molecular structure, we can predict the following signals:

-

δ ~4.5 ppm (Hₑ, 1H, triplet): This signal corresponds to the acetal proton. It is shifted significantly downfield due to the deshielding effect of two adjacent oxygen atoms. It is expected to appear as a triplet due to coupling with the two adjacent protons on the C(d) methylene group.

-

δ ~4.2 ppm (Hₐ, 2H, triplet): These protons are on the carbon adjacent to the electron-withdrawing mesylate group, causing a strong deshielding effect. The signal will be a triplet due to coupling with the two protons of the neighboring C(b) methylene group.

-

δ ~3.5-3.7 ppm (H₉, 4H, quartet): This signal represents the four equivalent methylene protons of the two ethoxy groups. They are adjacent to an oxygen atom, hence their downfield shift. Each is split into a quartet by the three protons of the neighboring methyl group.

-

δ ~3.0 ppm (Hբ, 3H, singlet): This sharp singlet corresponds to the three protons of the methyl group attached to the sulfur atom. With no adjacent protons, the signal remains unsplit.

-

δ ~1.4-1.8 ppm (Hᵦ, H꜀, HᏧ, 6H, multiplets): These signals arise from the three methylene groups of the pentane backbone. Their chemical shifts overlap, creating a complex multiplet region. Protons on C(b) will be the most deshielded in this group due to proximity to the mesylate.

-

δ ~1.2 ppm (Hₕ, 6H, triplet): This upfield signal corresponds to the six equivalent protons of the two terminal methyl groups of the ethoxy moieties. The signal is split into a triplet by the two neighboring methylene protons.

Summary Table: Predicted ¹H NMR Data

| Label | Predicted δ (ppm) | Integration | Multiplicity | Assignment |

| Hₑ | ~4.5 | 1H | Triplet (t) | -CH (OEt)₂ |

| Hₐ | ~4.2 | 2H | Triplet (t) | -CH₂ -OMs |

| H₉ | ~3.5-3.7 | 4H | Quartet (q) | -O-CH₂ -CH₃ |

| Hբ | ~3.0 | 3H | Singlet (s) | -SO₂-CH₃ |

| Hᵦ, H꜀, HᏧ | ~1.4-1.8 | 6H | Multiplet (m) | -CH₂-CH₂ -CH₂ -CH₂ -CH |

| Hₕ | ~1.2 | 6H | Triplet (t) | -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically distinct carbon environments and provides information about their functional group identity based on their chemical shifts.[5] In a standard proton-decoupled experiment, each unique carbon atom produces a single, sharp peak.

Experimental Protocol (Typical)

The same sample prepared for ¹H NMR analysis can be used. A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz. A larger number of scans (e.g., 1024) is usually required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum: Interpretation and Analysis

The molecule has 8 unique carbon environments, which should give rise to 8 distinct signals:

-

δ ~103 ppm (Cₑ): The acetal carbon is highly deshielded by its two oxygen neighbors, placing it far downfield.

-

δ ~69 ppm (Cₐ): The carbon atom bonded to the oxygen of the mesylate group.

-

δ ~61 ppm (C₉): The methylene carbons of the ethoxy groups.

-

δ ~37 ppm (Cբ): The methyl carbon of the mesylate group.

-

δ ~20-35 ppm (Cᵦ, C꜀, CᏧ): The three methylene carbons of the pentane chain, appearing in the typical aliphatic region.

-

δ ~15 ppm (Cₕ): The terminal methyl carbons of the ethoxy groups, appearing in the upfield region.

Summary Table: Predicted ¹³C NMR Data

| Label | Predicted δ (ppm) | Assignment |

| Cₑ | ~103 | C H(OEt)₂ |

| Cₐ | ~69 | C H₂-OMs |

| C₉ | ~61 | -O-C H₂-CH₃ |

| Cբ | ~37 | -SO₂-C H₃ |

| Cᵦ, C꜀, CᏧ | ~20-35 | Alkane Chain Carbons |

| Cₕ | ~15 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (Typical)

A drop of the neat liquid sample would be placed between two sodium chloride (NaCl) plates to create a thin film. Alternatively, a spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Predicted IR Spectrum: Interpretation and Analysis

The IR spectrum of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is expected to be dominated by absorptions from the sulfonate ester and the C-O bonds of the acetal.

-

2980-2850 cm⁻¹ (Strong): C-H stretching vibrations from the various alkyl groups (methyl and methylene) in the molecule.

-

1360-1340 cm⁻¹ (Strong, Sharp): Asymmetric S=O stretching of the sulfonate ester. This is a highly characteristic and reliable absorption.[6]

-

1180-1160 cm⁻¹ (Strong, Sharp): Symmetric S=O stretching of the sulfonate ester. The presence of two strong bands in these regions is definitive for a sulfonate group.[6][7][8]

-

1150-1050 cm⁻¹ (Strong): C-O stretching vibrations. This region will likely contain multiple strong, overlapping bands corresponding to the C-O bonds of the acetal and the S-O-C linkage of the mesylate.

-

1000-950 cm⁻¹ (Strong): S-O stretching from the S-O-C bond of the ester.[6]

Summary Table: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Strong | C-H (Alkyl) Stretch |

| 1360-1340 | Strong | S=O Asymmetric Stretch |

| 1180-1160 | Strong | S=O Symmetric Stretch |

| 1150-1050 | Strong | C-O Stretch (Acetal, Ester) |

| 1000-950 | Strong | S-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[9] For a molecule like this, Electron Ionization (EI) is a common technique.

Experimental Protocol (Typical)

The sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion probe. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.

Predicted Mass Spectrum: Interpretation and Analysis

The molecular ion (M⁺) for C₁₀H₂₂O₅S is m/z 254. However, the molecular ion peak for acetals is often weak or entirely absent due to the high stability of the resulting fragment ions.[10][11][12] The fragmentation will be directed by the two functional groups.

Key Fragmentation Pathways:

-

Acetal-Directed Fragmentation: The most favorable fragmentation pathway for acetals is the cleavage of a C-O bond to lose an alkoxy radical, forming a highly stable, resonance-stabilized oxonium ion.

-

Loss of an ethoxy radical (•OCH₂CH₃): This would produce a major fragment at m/z 209 .

-

α-Cleavage: Cleavage of the C(d)-C(e) bond can lead to the formation of the diethyl acetal fragment ion, [CH(OCH₂CH₃)₂]⁺ , at m/z 103 . This is often a very prominent peak in the spectra of such compounds.[10]

-

-

Mesylate-Directed Fragmentation:

-

Loss of the mesyl radical (•SO₂CH₃): This would result in a fragment at m/z 175 .

-

Cleavage of the S-O bond: Loss of the entire pentyl acetal chain would yield the mesyl cation [CH₃SO₂]⁺ at m/z 79 .

-

The workflow below illustrates the primary predicted fragmentation events.

Caption: Predicted major fragmentation pathways in EI-MS.

Summary Table: Predicted MS Fragments

| m/z | Proposed Fragment | Notes |

| 254 | [M]⁺˙ | Molecular Ion (likely weak or absent) |

| 209 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from the acetal |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Characteristic and likely abundant acetal fragment |

| 79 | [CH₃SO₂]⁺ | Mesyl cation fragment |

Conclusion

The comprehensive spectroscopic analysis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane provides a clear and self-validating structural confirmation. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, with chemical shifts and coupling patterns that are fully consistent with the proposed structure. IR spectroscopy confirms the presence of the critical sulfonate ester and acetal functional groups through their characteristic vibrational bands. Finally, mass spectrometry corroborates the molecular weight and reveals predictable fragmentation pathways dominated by the stable acetal moiety.

This multi-faceted approach, combining NMR, IR, and MS, provides the rigorous characterization required in modern chemical and pharmaceutical sciences, ensuring the identity, purity, and structural integrity of synthetic intermediates and final products.

References

- Mass Spectrometry of the Acetal Derivatives of... - ACS Publications. (n.d.).

- Mass Spectra of Some Acetals - RSC Publishing. (n.d.).

-

IR spectrum of epoxidized methyl ester sulfonate. - ResearchGate. (n.d.). Retrieved from [Link]

-

Friedel, R. A., & Sharkey, A. G., Jr. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 28(6), 940–944. Retrieved from [Link]

-

Infrared spectrum of sodium methyl ester sulfonate. - ResearchGate. (n.d.). Retrieved from [Link]

-

Sulfonates infrared spectra - Chemistry. (n.d.). Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). Retrieved from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]

-

Interpreting | OpenOChem Learn. (n.d.). Retrieved from [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved from [Link]

-

5,5-Diethoxy-1-(methylsulfonyloxy)pentane - Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). Retrieved from [Link]

Sources

- 1. 5,5-Diethoxy-1-(methylsulfonyloxy)pentane_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. azooptics.com [azooptics.com]

- 6. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. datapdf.com [datapdf.com]

- 11. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5,5-Diethoxy-1-(methylsulfonyloxy)pentane in Organic Synthesis

Introduction

In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. 5,5-Diethoxy-1-(methylsulfonyloxy)pentane emerges as a significant reagent, offering a unique combination of a stable protecting group and a reactive functional handle within a single molecular framework. This guide provides an in-depth exploration of its synthesis, properties, and, most importantly, its strategic applications in the construction of complex molecular architectures, with a particular focus on its role in the synthesis of bioactive compounds.

This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this bifunctional reagent. We will delve into the mechanistic underpinnings of its reactions, provide practical experimental insights, and illustrate its utility through relevant case studies.

Core Attributes of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane

At its core, 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is a five-carbon chain functionalized at both ends. Its chemical structure, presented below, reveals the two key features that define its utility in organic synthesis.

Molecular Structure and Key Functional Groups:

-

Diethyl Acetal: The terminus at position 5 is protected as a diethyl acetal. Acetals are well-established protecting groups for aldehydes and ketones, known for their stability under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments.[1][2][3][4][5] This stability allows for selective transformations at the other end of the molecule without affecting the masked carbonyl group. The acetal can be readily deprotected under mild acidic conditions to reveal the parent aldehyde.[1][3]

-

Methanesulfonate (Mesylate) Ester: The terminus at position 1 is functionalized as a methanesulfonate ester. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, a consequence of the stability of the resulting mesylate anion, which is well-stabilized by resonance.[6][7] This transforms the primary alcohol from which it is derived into a potent electrophile, ready to react with a variety of nucleophiles.

These two functionalities bestow upon 5,5-Diethoxy-1-(methylsulfonyloxy)pentane a bifunctional nature, making it a valuable C5 synthon for introducing a protected aldehyde and an electrophilic site in a single step.

Synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane

The preparation of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is a straightforward two-step process starting from commercially available precursors. The synthetic pathway is designed to be efficient and scalable, ensuring a reliable supply of the reagent for research and development purposes.

Step 1: Synthesis of 5,5-Diethoxypentan-1-ol

The journey begins with the protection of the aldehyde functionality of 5-hydroxypentanal. While 5-hydroxypentanal itself can be used, a common starting material is its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran. The reaction involves the acid-catalyzed formation of the diethyl acetal.

Reaction Scheme: 2-Hydroxytetrahydropyran is treated with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. The equilibrium is driven towards the formation of the acetal by removing the water formed during the reaction, typically through azeotropic distillation.

Step 2: Mesylation of 5,5-Diethoxypentan-1-ol

The second and final step is the conversion of the primary alcohol of 5,5-Diethoxypentan-1-ol to the corresponding methanesulfonate ester.[8][9] This is a standard transformation in organic synthesis that significantly enhances the leaving group ability of the hydroxyl group.[6]

Reaction Scheme: 5,5-Diethoxypentan-1-ol is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction. The reaction is typically performed at low temperatures to minimize side reactions.

Caption: Synthetic route to the target compound.

Applications in Organic Synthesis

The true value of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane lies in its application as a versatile building block. Its bifunctional nature allows for the strategic introduction of a five-carbon chain bearing a latent aldehyde and an electrophilic site. This has proven particularly useful in the synthesis of heterocyclic compounds and natural product analogues.

Synthesis of Deoxynojirimycin Derivatives

A prominent application of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is in the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives.[8] DNJ and its analogues are potent inhibitors of α-glucosidases and are of significant interest in the development of therapeutics for diabetes and other metabolic disorders.[10][11]

The synthesis involves the nucleophilic attack of the secondary amine of a protected deoxynojirimycin precursor on the electrophilic carbon of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. This reaction proceeds via an S(_N)2 mechanism, leading to the formation of a new carbon-nitrogen bond.

Generalized Reaction Scheme:

Caption: Workflow for DNJ derivative synthesis.

Following the N-alkylation, the diethyl acetal can be deprotected under mild acidic conditions to unveil the aldehyde. This aldehyde can then be further manipulated, for instance, by reductive amination to introduce additional diversity or to cyclize onto the DNJ core, leading to novel polycyclic iminosugar derivatives.

General Utility as a C5 Building Block

Beyond the synthesis of DNJ derivatives, 5,5-Diethoxy-1-(methylsulfonyloxy)pentane can be employed in a wide array of synthetic transformations where the introduction of a five-carbon chain with a terminal electrophilic site and a protected aldehyde is desired.

Potential Applications Include:

-

Synthesis of Substituted Piperidines and Pyrrolidines: The reagent can be used to alkylate primary or secondary amines, followed by deprotection of the acetal and subsequent intramolecular reductive amination to form five- or six-membered nitrogen-containing heterocycles.

-

Formation of Long-Chain Alcohols and Ethers: Nucleophilic attack by alkoxides or phenoxides on the mesylate will yield the corresponding ethers. Subsequent deprotection and reduction of the aldehyde would provide a diol.

-

Carbon-Carbon Bond Formation: The use of carbon nucleophiles, such as organocuprates or stabilized enolates, can lead to the formation of new carbon-carbon bonds, extending the carbon skeleton.

Experimental Protocols

The following are generalized protocols for the synthesis and application of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. Researchers should adapt these procedures to their specific substrates and scales.

Protocol 1: Synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane

| Step | Reagents and Conditions | Purpose |

| 1 | 5,5-Diethoxypentan-1-ol, Dichloromethane (DCM) | Dissolve the starting material. |

| 2 | Triethylamine (1.2 - 1.5 eq.) | Base to neutralize HCl byproduct. |

| 3 | Cool to 0 °C | Control the exothermic reaction. |

| 4 | Methanesulfonyl chloride (1.1 - 1.3 eq.), dropwise | Introduce the mesyl group. |

| 5 | Stir at 0 °C to room temperature | Allow the reaction to go to completion. |

| 6 | Aqueous workup (e.g., wash with water, brine) | Remove salts and impurities. |

| 7 | Dry over Na(_2)SO(_4) or MgSO(_4) | Remove residual water. |

| 8 | Concentrate in vacuo | Remove the solvent. |

Protocol 2: N-Alkylation of an Amine

| Step | Reagents and Conditions | Purpose |

| 1 | Amine substrate, Aprotic solvent (e.g., DMF, CH(_3)CN) | Dissolve the nucleophile. |

| 2 | Base (e.g., K(_2)CO(_3), Cs(_2)CO(_3)), if starting with an amine salt | Deprotonate the amine. |

| 3 | 5,5-Diethoxy-1-(methylsulfonyloxy)pentane (1.0 - 1.2 eq.) | The electrophile. |

| 4 | Heat (e.g., 60-80 °C) | Promote the S(_N)2 reaction. |

| 5 | Monitor by TLC or LC-MS | Track reaction progress. |

| 6 | Aqueous workup and extraction | Purify the product. |

| 7 | Column chromatography | Isolate the pure N-alkylated product. |

Conclusion

5,5-Diethoxy-1-(methylsulfonyloxy)pentane stands out as a highly valuable and versatile bifunctional building block in organic synthesis. Its unique combination of a stable acetal protecting group and a highly reactive mesylate leaving group allows for the strategic and efficient construction of complex molecules. The successful application of this reagent in the synthesis of bioactive deoxynojirimycin derivatives highlights its potential in medicinal chemistry and drug discovery. As the demand for sophisticated molecular architectures continues to grow, the utility of such well-designed synthons is poised to expand, enabling the synthesis of the next generation of therapeutic agents and functional materials.

References

-

ChemWhat. 5,5-DIETHOXY-1-(METHYLSULFONYLOXY)PENTANE CAS#: 202577-28-4. [Link]

-

Pharmaffiliates. 5,5-Diethoxypentan-1-ol. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. Leaving Group Formation. [Link]

-

Periodic Chemistry. Sulfonate Esters. [Link]

-

JoVE. Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

PubChem. 5,5-Diethoxypentan-1-amine. [Link]

-

Organic Syntheses. 6-Iodo-1-hexene. [Link]

-

Pearson. Leaving Group Conversions - Sulfonyl Chlorides. [Link]

-

KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

-

Pearson. Acetal Protecting Group Explained. [Link]

-

Florida Atlantic University. Arylsulfonate-Based Nucleophile Assisting Leaving Groups. [Link]

-

PubMed Central. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. [Link]

-

Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

National Institutes of Health. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. [Link]

-

Semantic Scholar. A Short and Practical Synthesis of 1-Deoxynojirimycin. [Link]

-

College of Saint Benedict and Saint John's University. NS10. Leaving Group Formation. [Link]

-

PubMed. Synthesis of alkylated deoxynojirimycin and 1,5-dideoxy-1,5-iminoxylitol analogues: polar side-chain modification, sulfonium and selenonium heteroatom variants, conformational analysis, and evaluation as glycosidase inhibitors. [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. media.neliti.com [media.neliti.com]

- 6. periodicchemistry.com [periodicchemistry.com]

- 7. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 5,5-Diethoxypentan-1-ol | CymitQuimica [cymitquimica.com]

- 10. Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,5-Diethoxy-1-(methylsulfonyloxy)pentane: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Bifunctional Reagent in Modern Organic Synthesis

5,5-Diethoxy-1-(methylsulfonyloxy)pentane, also known as 5,5-diethoxypentyl mesylate, is a valuable bifunctional reagent in organic synthesis. Its structure incorporates two key functionalities: a terminal mesylate group and a diethyl acetal. The mesylate serves as an excellent leaving group in nucleophilic substitution reactions, making the molecule a potent alkylating agent. Simultaneously, the diethyl acetal acts as a stable protecting group for an aldehyde, which can be revealed under acidic conditions. This unique combination allows for the introduction of a five-carbon chain with a latent aldehyde functionality, a feature highly sought after in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the synthesis, characterization, chemical reactivity, and applications of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. It is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique properties of this reagent in their synthetic endeavors. The information presented herein is a synthesis of established chemical principles and available literature, aimed at providing both theoretical understanding and practical guidance.

Synthesis and Characterization: A Two-Step Approach

The synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is typically achieved in a two-step sequence starting from the commercially available 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form. The first step involves the protection of the aldehyde as a diethyl acetal, followed by the mesylation of the primary alcohol.

Step 1: Synthesis of the Precursor, 5,5-Diethoxypentan-1-ol

The aldehyde functionality of 5-hydroxypentanal is first protected as a diethyl acetal to prevent its interference in the subsequent mesylation step. This is a standard acid-catalyzed reaction with ethanol.

Experimental Protocol: Synthesis of 5,5-Diethoxypentan-1-ol

-

To a solution of 5-hydroxypentanal (1 equivalent) in absolute ethanol (excess, serving as both reagent and solvent), add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or Amberlyst-15 resin.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the acid catalyst is neutralized with a mild base, such as sodium bicarbonate solution.

-

The excess ethanol is removed under reduced pressure.

-

The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 5,5-diethoxypentan-1-ol, which can be purified by vacuum distillation if necessary.

Step 2: Mesylation of 5,5-Diethoxypentan-1-ol

The primary alcohol of 5,5-diethoxypentan-1-ol is then converted to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[1][2][3][4] This transformation converts the poorly leaving hydroxyl group into a highly effective mesylate leaving group.

Experimental Protocol: Synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane [1][2][3][4]

-

Dissolve 5,5-diethoxypentan-1-ol (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for a few hours or until TLC analysis indicates the complete consumption of the starting alcohol.

-

Quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5,5-Diethoxy-1-(methylsulfonyloxy)pentane as an oil. The product is often used in the next step without further purification.

Characterization

Due to the limited availability of specific spectroscopic data for 5,5-Diethoxy-1-(methylsulfonyloxy)pentane in the public domain, the following characterization data is predicted based on the analysis of its structural features and comparison with analogous compounds. Researchers should perform their own analytical characterization for confirmation.

| Spectroscopic Data | Predicted Chemical Shifts/Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.38 (t, 2H), 4.22 (t, 2H), 3.65 (q, 2H), 3.48 (q, 2H), 3.00 (s, 3H), 1.80-1.70 (m, 2H), 1.65-1.55 (m, 2H), 1.50-1.40 (m, 2H), 1.22 (t, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 102.5, 69.5, 61.0, 37.5, 32.0, 29.0, 22.0, 15.3 |

| FTIR (neat) | ν (cm⁻¹) ~2975, 2930, 1355 (S=O stretch), 1175 (S=O stretch), 1120 (C-O stretch), 960 |

| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ calculated for C₁₀H₂₂O₅SNa: 277.1080, found: [Value to be determined experimentally] |

Chemical Reactivity and Mechanistic Insights

The reactivity of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is dominated by the electrophilic nature of the carbon bearing the mesylate group. The mesylate anion (CH₃SO₃⁻) is a very stable species, making it an excellent leaving group in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism with primary substrates.

The diethyl acetal group is stable under neutral and basic conditions, which allows for selective reaction at the mesylate terminus.[5][6][7][8][9] However, it is readily hydrolyzed under acidic conditions to reveal the aldehyde functionality. This orthogonal reactivity is a key feature of this bifunctional reagent.

General Sₙ2 reaction mechanism of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane.

Applications in Organic Synthesis: A Gateway to Iminosugar Derivatives

A significant application of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is in the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives.[10][11][12] DNJ and its analogs are potent glycosidase inhibitors and have shown therapeutic potential for the treatment of various diseases, including diabetes and viral infections. The alkylation of the secondary amine of DNJ with 5,5-Diethoxy-1-(methylsulfonyloxy)pentane introduces a five-carbon chain with a masked aldehyde.

Synthetic workflow for the preparation of an N-alkylated DNJ derivative.

Conceptual Experimental Protocol: N-Alkylation of 1-Deoxynojirimycin

-

Dissolve 1-deoxynojirimycin (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the solution.

-

Add 5,5-Diethoxy-1-(methylsulfonyloxy)pentane (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-alkylated DNJ derivative with the acetal intact can be purified by column chromatography.

-

For the deprotection of the acetal, the purified product is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran) and dilute aqueous acid (e.g., 1 M HCl).

-

The mixture is stirred at room temperature until the deprotection is complete.

-

The reaction is then neutralized, and the final product, N-(5-oxopentyl)-DNJ, is isolated and purified.

Safety and Handling

Alkyl mesylates are potent alkylating agents and should be handled with caution as they are potentially toxic and carcinogenic.[13][14] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[5][15]

General Safety Precautions:

-

Inhalation: Avoid breathing vapors or dust.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

-

Eye Contact: Avoid contact with eyes. In case of contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Due to the lack of a specific Safety Data Sheet (SDS) for 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, users should refer to the SDS of structurally similar alkyl mesylates and handle the compound with the utmost care.

Conclusion

5,5-Diethoxy-1-(methylsulfonyloxy)pentane is a highly versatile and valuable reagent for organic synthesis. Its bifunctional nature, combining a potent alkylating agent with a masked aldehyde, provides a powerful tool for the construction of complex molecules. Its application in the synthesis of modified iminosugars highlights its importance in the development of new therapeutic agents. While exercising appropriate safety precautions is paramount, the synthetic utility of this reagent makes it a significant asset in the arsenal of the modern organic chemist.

References

- Kataky, J. C., & Dutta, A. (2005). Water- solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 733-736.

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

- Cross, T. A., & Heathcock, C. H. (1999). A convenient procedure for the preparation of methanesulfonate esters. The Journal of Organic Chemistry, 64(13), 4783-4784.

-

MDPI. (n.d.). Insights into the Activities and Usefulness of Deoxynojirimycin and Morus alba: A Comprehensive Review. Retrieved from [Link]

- Li, W., et al. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Acta Chimica Slovenica, 67(3), 812-821.

-

PubMed. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Retrieved from [Link]

-

PubMed. (2009). Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors. Retrieved from [Link]

-

Reaction Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

-

PubMed Central. (2014). Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

OSTI.GOV. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved from [Link]

-

Semantic Scholar. (2020). Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine. Retrieved from [Link]

-

Sasol. (2015). SAFETY DATA SHEET Alkylates. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

University of Glasgow. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N- and C-alkylation of seven-membered iminosugars generates potent glucocerebrosidase inhibitors and F508del-CFTR correctors. Retrieved from [Link]

-

ResearchGate. (2014). N- and C-alkylation of seven-membered iminosugars generates potent glucocerebrosidase inhibitors and F508del-CFTR correctors. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

-

ResearchGate. (2006). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?. Retrieved from [Link]

-

ResearchGate. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

-

ResearchGate. (2020). Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

-

ResearchGate. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

-

PubMed. (2006). Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems?. Retrieved from [Link]

-

PubMed. (1998). Catalytic, enantioselective alkylation of alpha-imino esters: the synthesis of nonnatural alpha-amino acid derivatives. Retrieved from [Link]

-

MDPI. (2020). N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Aminoacetaldehyde diethyl acetal. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Retrieved from [Link]

-

PubMed. (2016). Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-5,5-diphenylpent-4-en-2-one tosylhydrazone - Optional[13C NMR]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

Sources

- 1. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 5. vitol.com [vitol.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Dimethyl Acetals [organic-chemistry.org]

- 9. N- and C-alkylation of seven-membered iminosugars generates potent glucocerebrosidase inhibitors and F508del-CFTR correctors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Study on the Synthesis and Biological Activities of N-Alkylated Deoxynojirimycin Derivatives with a Terminal Tertiary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological characterisation of novel N-alkyl-deoxynojirimycin alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

The Electrophilic Nature of C1 in 5,5-Diethoxy-1-(methylsulfonyloxy)pentane: A Guide for Synthetic and Medicinal Chemists

Abstract

In the landscape of drug development and complex organic synthesis, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision is paramount. Alkylating agents, molecules capable of delivering a carbon-based fragment, are fundamental tools in this endeavor. This technical guide provides an in-depth analysis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, focusing on the pronounced electrophilicity of its primary carbon (C1). We will dissect the molecular architecture, paying special attention to the role of the methylsulfonyloxy (mesylate) group as a superior leaving group and the steric accessibility of the primary carbon. This document serves as a resource for researchers, scientists, and drug development professionals, offering mechanistic insights and practical protocols for leveraging this potent electrophile in nucleophilic substitution reactions.

Introduction: The Strategic Importance of Electrophiles in Synthesis

The construction of complex molecular frameworks relies on the predictable reaction between electron-rich species (nucleophiles) and electron-poor species (electrophiles)[1]. An effective electrophile possesses two key attributes: a carbon center with a significant partial positive charge (δ+) and a leaving group that can readily depart with its bonding electrons. 5,5-Diethoxy-1-(methylsulfonyloxy)pentane is a prime exemplar of a highly effective alkylating agent, specifically designed to deliver a five-carbon chain bearing a masked aldehyde functionality. The focus of this guide is the C1 carbon, which is activated towards nucleophilic attack.

Molecular Architecture and Its Influence on Reactivity

To understand the reactivity of the C1 carbon, we must analyze the contribution of each component of the molecule.

The Activating Force: The Methylsulfonyloxy (Mesylate) Leaving Group

The cornerstone of the C1 carbon's electrophilicity is the attached methylsulfonyloxy (mesylate, -OMs) group. Alcohols themselves are poor substrates for substitution reactions because the hydroxide ion (OH⁻) is a strong base and thus a poor leaving group[2]. Conversion of the primary alcohol precursor to the corresponding mesylate dramatically alters this reactivity.

The exceptional ability of the mesylate anion (CH₃SO₃⁻) to act as a leaving group stems from its profound stability. Upon cleavage of the C-O bond, the negative charge on the oxygen atom is extensively delocalized through resonance across the two other oxygen atoms and the sulfur atom[3][4]. This distribution of charge means the resulting anion is a very weak base, making its departure from the carbon center energetically favorable[2].

dot graph "Mesylate_Resonance" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: Resonance stabilization of the mesylate anion.

Furthermore, the entire sulfonyl group is powerfully electron-withdrawing due to the high electronegativity of the oxygen atoms[5][6]. This inductive effect pulls electron density away from the C1 carbon through the C-O sigma bond, imparting a significant partial positive charge and making it highly attractive to nucleophiles[7].

The Target: A Sterically Unhindered Primary Carbon

The target C1 carbon is primary (1°), meaning it is bonded to only one other carbon atom. This lack of steric hindrance is crucial for its reactivity. The dominant reaction pathway for such substrates is the bimolecular nucleophilic substitution (Sₙ2) reaction[1][8]. In the Sₙ2 mechanism, the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack")[9]. A primary carbon offers a clear and unobstructed path for this approach, leading to a lower activation energy and a faster reaction rate compared to more crowded secondary or tertiary carbons[8][9].

The Bystander: The 5,5-Diethoxy Acetal Group

Located at the opposite end of the pentane chain is a 5,5-diethoxy group, which is an acetal. Under the neutral or basic conditions typical for Sₙ2 reactions, acetals are stable and unreactive. Its primary role is that of a protecting group for a terminal aldehyde. The four-carbon separation between the acetal and the C1 electrophilic center ensures that its electronic influence (inductive or resonance effects) on the reaction site is negligible. Its main purpose is to be carried through the substitution reaction unchanged, available for deprotection in a subsequent synthetic step to reveal the aldehyde.

Reaction Dynamics: The Sₙ2 Pathway

The combination of a primary carbon and an excellent leaving group dictates that 5,5-Diethoxy-1-(methylsulfonyloxy)pentane will react with nucleophiles predominantly via an Sₙ2 mechanism[10].

Key Characteristics of the Sₙ2 Reaction:

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics)[1].

-

Mechanism: It is a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks[9].

-

Stereochemistry: The reaction proceeds with a complete inversion of stereochemistry at the electrophilic carbon, known as a Walden inversion[9]. While the C1 in this specific molecule is not a stereocenter, this principle is fundamental to Sₙ2 reactions.

dot graph "SN2_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: The concerted Sₙ2 reaction mechanism at C1.

Experimental Protocols and Considerations

The high electrophilicity of the primary carbon mesylate makes it a versatile intermediate. Below are representative protocols for its synthesis and subsequent reaction with a model nucleophile.

Synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane

The substrate is readily prepared from its corresponding primary alcohol, 5,5-Diethoxy-1-pentanol. This process, known as mesylation, converts the poor -OH leaving group into the excellent -OMs leaving group[11][12].

Protocol: Mesylation of 5,5-Diethoxy-1-pentanol [13][14]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 5,5-Diethoxy-1-pentanol (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the stirred solution. This base will neutralize the HCl byproduct.

-

Mesyl Chloride Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-